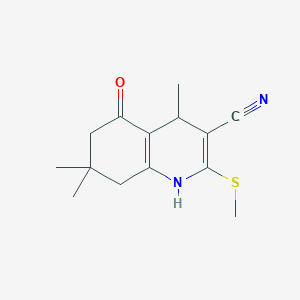

1-(2-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as MBTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTQ is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-methylbenzoyl)-1,2,3,4-tetrahydroquinoline and related compounds have been extensively explored for their unique chemical properties and potential applications in various fields of scientific research. For instance, the synthesis of heterocyclic systems via RC(OR)2+ carbocations in recyclable Brønsted acidic ionic liquids highlights the versatile methodologies employed to create 1-substituted 1H-1,2,3,4-tetrazoles, benzazoles, and other ring systems, emphasizing the importance of these compounds in chemical synthesis and pharmaceutical research (Aridoss & Laali, 2011).

Material Science and Optoelectronics

In material science, the properties of specific derivatives have been examined for their potential use in optoelectronic applications. The study on the longest, stable, green twisted heteroacene synthesized through a "clean reaction" strategy, for instance, reveals the importance of these compounds in developing new materials with desirable electronic and optical properties. The work showcases how the molecular structure influences the HOMO-LUMO bandgap, which is crucial for applications in sensors and optoelectronic devices (Li et al., 2012).

Crystallography and Supramolecular Chemistry

The crystal and molecular structure of organic acid–base adducts from 2-methylquinoline with various acids have been analyzed to understand the formation of binary organic acid–base adducts. These studies provide valuable insights into the strength and directionality of hydrogen bonds, showcasing the role of noncovalent interactions in supramolecular chemistry and crystal engineering (Zhang et al., 2014).

Biochemical Applications

Furthermore, the potential biochemical applications of these compounds have been hinted at through various studies, such as the synthesis and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. These studies contribute to a better understanding of the biochemical processes and the development of analytical techniques for studying complex biological molecules (Harvey, 2000).

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-7-2-4-10-15(13)17(19)18-12-6-9-14-8-3-5-11-16(14)18/h2-5,7-8,10-11H,6,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCUDAZOLJXOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)